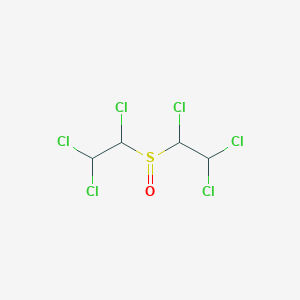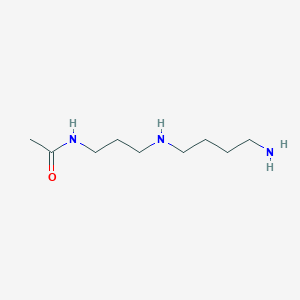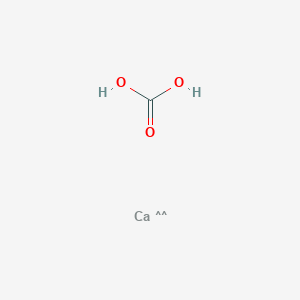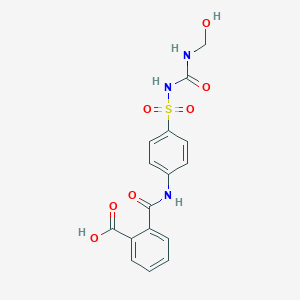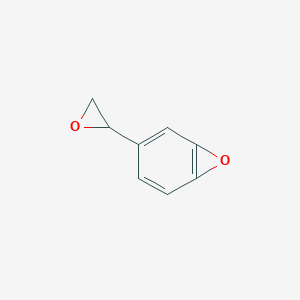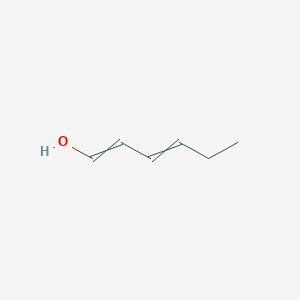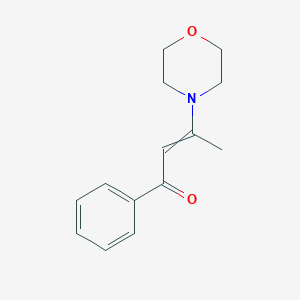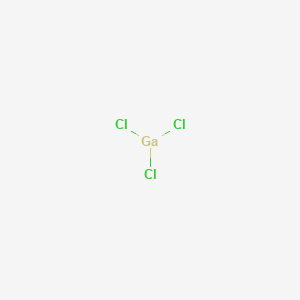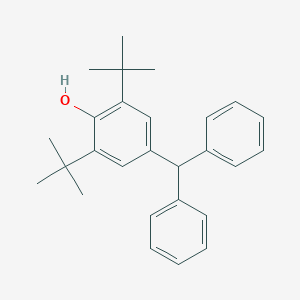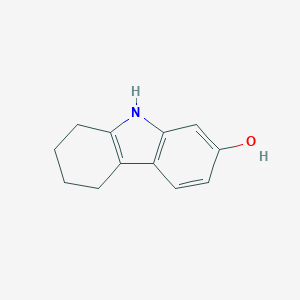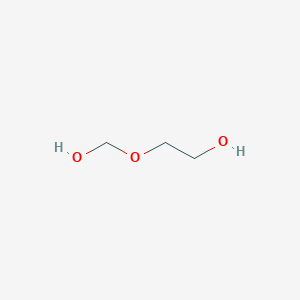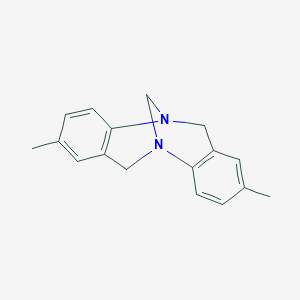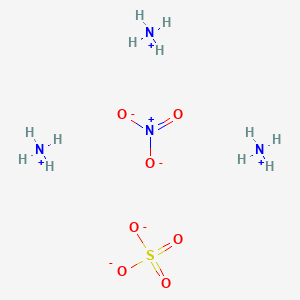
Triammonium nitrate sulfate
概述
描述
Triammonium nitrate sulfate, also known as TANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3NSO4. TANS has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry.
作用机制
The mechanism of action of Triammonium nitrate sulfate is not fully understood. However, it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function.
生化和生理效应
Triammonium nitrate sulfate has been shown to have both biochemical and physiological effects. In biochemical studies, Triammonium nitrate sulfate has been shown to stabilize proteins and enzymes, increasing their activity and lifespan. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function. In physiological studies, Triammonium nitrate sulfate has been shown to have an effect on plant growth, acting as a nitrogen source.
实验室实验的优点和局限性
Triammonium nitrate sulfate has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. Triammonium nitrate sulfate is also stable and has a long shelf life, making it a reliable reagent for long-term experiments. However, Triammonium nitrate sulfate has some limitations. It is a chaotropic agent, which can disrupt the structure of proteins and enzymes, leading to potential artifacts in experiments. Triammonium nitrate sulfate is also hygroscopic, meaning it can absorb water from the air, leading to inaccuracies in experiments.
未来方向
There are several future directions for Triammonium nitrate sulfate research. One area of interest is the interaction between Triammonium nitrate sulfate and DNA, which could provide insights into DNA structure and function. Another area of interest is the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals. Additionally, the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies could be further explored to optimize plant growth and yield.
Conclusion:
In conclusion, Triammonium nitrate sulfate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and cost-effective, making it a popular choice for research purposes. Triammonium nitrate sulfate has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry. Its mechanism of action is not fully understood, but it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has both biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for Triammonium nitrate sulfate research, including the interaction between Triammonium nitrate sulfate and DNA, the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, and the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies.
科学研究应用
Triammonium nitrate sulfate has been widely used in scientific research due to its unique properties. It has been used as a reagent in various analytical methods, including ion chromatography and capillary electrophoresis. Triammonium nitrate sulfate has also been used as a nitrogen source in plant growth studies. In addition, Triammonium nitrate sulfate has been used in biochemical and cell biology research as a stabilizer for proteins and enzymes.
属性
CAS 编号 |
12436-94-1 |
|---|---|
产品名称 |
Triammonium nitrate sulfate |
分子式 |
H12N4O7S |
分子量 |
212.19 g/mol |
IUPAC 名称 |
triazanium;nitrate;sulfate |
InChI |
InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |
InChI 键 |
KKEOZWYTZSNYLJ-UHFFFAOYSA-O |
SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
规范 SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
其他 CAS 编号 |
12436-94-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

